Ethyl 3-(methylsulfonyl)propanoate
Overview
Description
Ethyl 3-(methylsulfonyl)propanoate is a useful research compound. Its molecular formula is C6H12O4S and its molecular weight is 180.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors . The specific targets and their roles would need further investigation.
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The specific interactions of Ethyl 3-(methylsulfonyl)propanoate with its targets and the resulting changes would require further study.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Similar compounds have been found to have a broad spectrum of biological activities . The specific effects of this compound would require further study.
Biological Activity
Ethyl 3-(methylsulfonyl)propanoate (C₆H₁₂O₄S) is a sulfonyl-containing ester that has garnered attention for its diverse biological activities and applications in pharmacology, medicinal chemistry, and agriculture. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique methylsulfonyl group attached to a propanoate structure. This configuration enhances its reactivity compared to simpler esters, allowing for various synthetic pathways and biological interactions.
- Molecular Formula : C₆H₁₂O₄S
- Molecular Weight : 180.22 g/mol
- Physical State : Colorless liquid, soluble in organic solvents
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antiviral Properties : Compounds derived from this compound have demonstrated inhibitory effects against viruses such as influenza A, with reported IC50 values indicating high potency. For instance, certain indole derivatives synthesized from this compound have shown promising antiviral activity .
- Anti-inflammatory Effects : Similar compounds have been found to interact with various biochemical pathways related to inflammation, suggesting potential therapeutic roles in managing inflammatory diseases .
- Plant Growth Regulation : In agricultural research, this compound is utilized in synthesizing analogs of plant hormones like indole-3-acetic acid. These analogs have shown effectiveness in enhancing plant growth and yield while also being incorporated into pesticide formulations targeting specific pests without harming crops .
This compound serves as a precursor for synthesizing various bioactive compounds. The synthesis methods often involve reactions that exploit its sulfonyl group for creating more complex structures.
Synthesis Methods
Method | Description |
---|---|
SN2 Reaction | Utilizes sodium cytosine to generate the ester with racemization . |
Mitsunobu Reaction | Employs diethyl azodicarboxylate and triphenyl phosphine for coupling reactions . |
The compound's mechanism of action is linked to its ability to undergo nucleophilic substitutions and participate in various metabolic pathways. It has been noted for its interactions with multiple receptors involved in cellular signaling .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
-
Antiviral Activity Study :
- A study demonstrated that derivatives synthesized from this compound showed significant inhibitory effects against influenza A virus, with specific derivatives achieving IC50 values below 10 µM .
-
Plant Growth Enhancement :
- Field trials indicated that plants treated with hormone analogs derived from this compound exhibited a 20% increase in yield compared to untreated controls .
-
Inflammation Modulation :
- Research involving animal models revealed that compounds similar to this compound reduced markers of inflammation significantly after treatment over a four-week period .
Properties
IUPAC Name |
ethyl 3-methylsulfonylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-3-10-6(7)4-5-11(2,8)9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVYVKASTXIZDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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